3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol
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Overview
Description
3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a nitro group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the nitration of pyrrolopyridine derivatives. One common method is the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position through a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups, such as amines or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) and halogenating agents (e.g., N-bromosuccinimide) are employed.
Major Products Formed
Aminopyrrolopyridine: Formed by the reduction of the nitro group.
Carbonyl derivatives: Formed by the oxidation of the hydroxyl group.
Substituted pyrrolopyridines: Formed by substitution reactions at the nitro group.
Scientific Research Applications
3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting fibroblast growth factor receptors (FGFRs).
Biology: It serves as a probe for studying biological pathways and interactions involving nitro and hydroxyl groups.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway, which plays a crucial role in various types of tumors . By binding to the receptor, it prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridin-5-ol
- 1H-pyrrolo[3,2-b]pyridin-6-ol
- 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Uniqueness
3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both a nitro group and a hydroxyl group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
3-nitro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-2-8-7-6(5)4(3-9-7)10(12)13/h1-3H,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJNGHOQQCLWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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